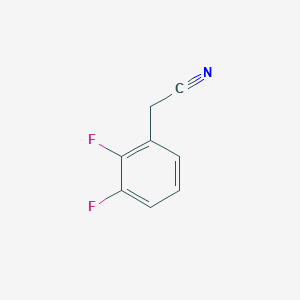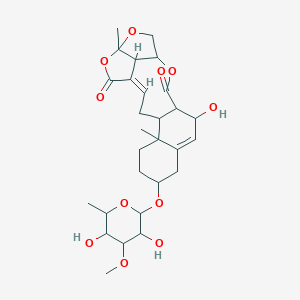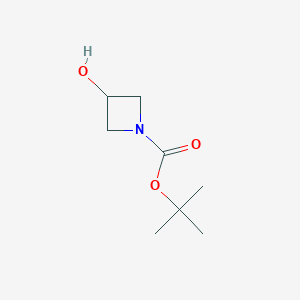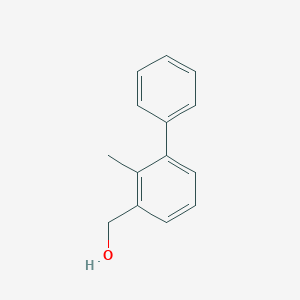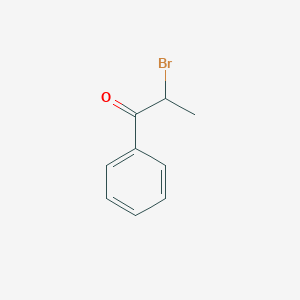
2-Bromopropiophenone
Overview
Description
2-Bromopropiophenone (2-BP) is a chemical compound in the class of brominated compounds. It is a colorless to yellowish liquid with a mild odor and a melting point of -48.5°C. 2-BP is a versatile intermediate used in the synthesis of a variety of compounds and has been studied extensively in the past decades due to its interesting properties and wide range of applications.
Scientific Research Applications
Catalytic Reactions
2-Bromopropiophenone has been utilized in catalytic reactions, such as the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides. This process leads to the formation of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, which are significant in organic synthesis (Wakui et al., 2004).
Formation of Charged Species
In the field of chemical physics, this compound has been studied for its unique behavior in the formation of charged species. Research in this area helps understand the fundamental properties of bromocompounds and their interactions (Mishra & Rakib-uz-Zaman, 1992).
Electrochemical Studies
Electrochemical studies of this compound have revealed interesting pathways in organic chemistry. For instance, its cathodic reduction in an aprotic medium produces 1,4-diphenyl-2,3-dimethyl-1,4-butanedione, a compound useful in various synthetic applications (Barba et al., 1985).
Zeolite Catalysis
This compound has been used in research involving zeolites, which are porous materials with a wide range of industrial applications. Specifically, its rearrangement to 2-hydroxyethyl 2-phenylpropanoate in the presence of zinc-exchanged Y zeolites has been studied, providing insights into the catalytic processes of zeolites (Baldoví et al., 1992).
Photochemical Reactions
The photolysis of 2-bromopropiophenones, leading to the formation of β-bromopropiophenones, is another area of interest. Such reactions are significant in developing eco-friendly organic synthesis methods (An, Moon & Park, 2018).
Synthesis of Medicinal Compounds
This compound is also used in the synthesis of novel pyrazole derivatives that have shown potential as cannabinoid antagonists, highlighting its role in medicinal chemistry (Alekseeva et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Bromopropiophenone, also known as α-Bromopropiophenone, is an α-bromoketone
Mode of Action
It is known to participate in the manufacturing process of 1-acetamido-3-methyl-2-phenylimidazo . It may interact with its targets through its bromoketone group, which is a reactive moiety capable of undergoing various chemical reactions.
Biochemical Pathways
It is used in the synthesis of 2-phenylmorpholinols and n-phenacylammonium salts . These compounds could potentially affect various biochemical pathways, depending on their specific targets and mode of action.
Result of Action
Its role as a precursor in the synthesis of various compounds suggests that it could have diverse effects, depending on the specific compounds it is used to synthesize .
Biochemical Analysis
Biochemical Properties
2-Bromopropiophenone plays a significant role in various scientific research applications, including organic synthesis, synthetic chemistry, and analytical chemistry . It contributes to the creation of diverse organic compounds and has been used in the creation of various biologically active compounds . The exact enzymes, proteins, and other biomolecules it interacts with are not clearly defined in the literature.
Molecular Mechanism
The exact mechanism of action of this compound remains unclear . It’s postulated to function as a proton donor, leading to the generation of a carbocationic intermediate that can engage in several reactions . This carbocationic intermediate can participate in a host of further reactions, including nucleophilic substitution, electrophilic addition, and elimination .
properties
IUPAC Name |
2-bromo-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWOCRJBPXJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870938 | |
| Record name | 1-propanone, 2-bromo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2114-00-3 | |
| Record name | α-Bromopropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 2-bromo-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 2-bromo-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-propanone, 2-bromo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)


![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)

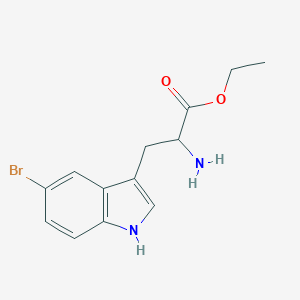

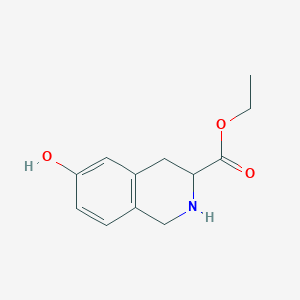

![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)
